molecular formula C13H7Cl2N5O B2365387 1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 725699-99-0

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2365387
CAS No.: 725699-99-0
M. Wt: 320.13
InChI Key: PFCQAMQFLRKSDP-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H7Cl2N5O and its molecular weight is 320.13. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has been explored in various chemical syntheses. It reacts with cyanoacetyl derivatives to produce cyanoacetamides and chloroacetamides. This compound is also involved in reactions with phthalic anhydride under harsh conditions to yield 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindole-1,3-dicarbonitriles (Chikava, Dolganov, & Dotsenko, 2020).

Biological Activity and Heterocyclic Derivatives

The compound has been used to synthesize fused heterobicyclic systems containing 1,2,4-triazolo and 1,2,4-triazinopyridinone moieties. These syntheses aimed to explore relationships between structure and biological activity, with some derivatives showing promising antimicrobial activity (Abdel-Monem, 2004).

Mannich Reaction and Predictive Analysis

In another study, 1,6-diamino-2-oxopyridine-3,5-dicarbonitrile derivatives underwent a Mannich reaction with primary aliphatic amines, yielding various heterocyclic compounds. This study also included predictive analysis of the biological activity of these new compounds (Dotsenko et al., 2021).

Crystal Structure Analysis

Research on crystal structures and Hirshfeld surface analyses of derivatives of this compound has been conducted. These studies provide insights into molecular interactions and properties, crucial for understanding the compound’s potential in various applications (Naghiyev et al., 2022).

Antifungal Activity

The antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety synthesized from this compound has been evaluated, demonstrating its potential in developing new antifungal agents (Ibrahim et al., 2008).

Fluorescence Properties

This compound has been utilized in the synthesis of fluorescent organic compounds. For instance, one study demonstrated the non-catalytic conversion of related derivatives, yielding fluorescent compounds with significant potential in material science and bioimaging applications (Ershov et al., 2015).

Ultrasound-Promoted Synthesis

An efficient one-pot synthesis of derivatives of this compound under ultrasound irradiation has been described. This method offers advantages like shorter reaction times and excellent yields, indicating its utility in streamlined chemical synthesis (Yang et al., 2013).

Properties

IUPAC Name

1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCQAMQFLRKSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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